2-{3-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-oxopropyl}hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{3-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-oxopropyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-oxopropyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the isoindole ring and the attachment of the oxopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-oxopropyl}hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-{3-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-oxopropyl}hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-oxopropyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and isoindole-based molecules. These compounds share structural features with 2-{3-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-3-oxopropyl}hexahydro-1H-isoindole-1,3(2H)-dione but may differ in their specific functional groups or overall structure.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C29H33ClN2O3 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-[3-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C29H33ClN2O3/c1-28(2)18-29(3,19-12-14-20(30)15-13-19)23-10-6-7-11-24(23)32(28)25(33)16-17-31-26(34)21-8-4-5-9-22(21)27(31)35/h6-7,10-15,21-22H,4-5,8-9,16-18H2,1-3H3 |
InChI Key |
VFKPURSRIUGYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CCN3C(=O)C4CCCCC4C3=O)(C)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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